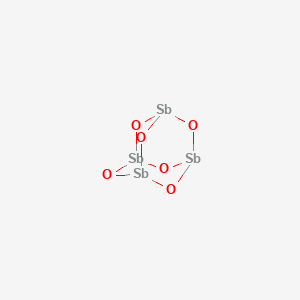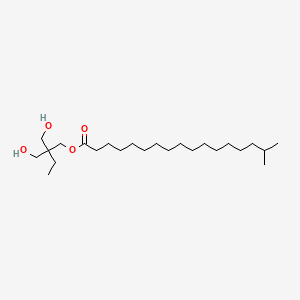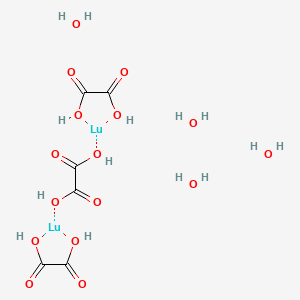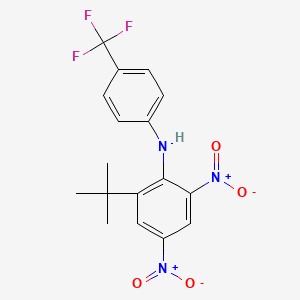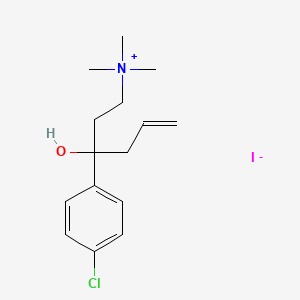
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide is a quaternary ammonium compound with a complex structure This compound is characterized by the presence of a p-chlorophenyl group, a hydroxy group, and a hexenyl chain attached to a trimethylammonium iodide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide typically involves multiple steps. One common method starts with the preparation of the p-chlorophenyl-3-hydroxy-5-hexenyl intermediate. This intermediate can be synthesized through a series of reactions including halogenation, hydrolysis, and alkylation. The final step involves the quaternization of the intermediate with trimethylamine and subsequent iodination to form the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated alkyl chain derivative.
Substitution: Formation of substituted p-chlorophenyl derivatives.
Applications De Recherche Scientifique
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester): Shares the p-chlorophenyl and hydroxy groups but differs in the alkyl chain structure.
Pyrazole derivatives: Contain nitrogen atoms and exhibit different biological activities but can have similar applications in research.
Uniqueness
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide is unique due to its specific combination of functional groups and the presence of a quaternary ammonium moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
2238-73-5 |
|---|---|
Formule moléculaire |
C15H23ClINO |
Poids moléculaire |
395.70 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H23ClNO.HI/c1-5-10-15(18,11-12-17(2,3)4)13-6-8-14(16)9-7-13;/h5-9,18H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
NKCDLPBQSRJHPJ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCC(CC=C)(C1=CC=C(C=C1)Cl)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


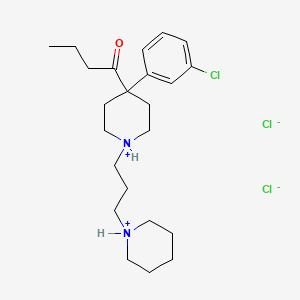
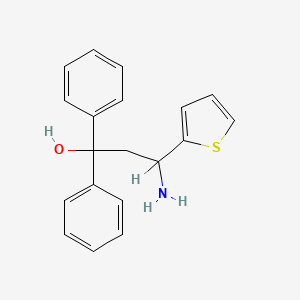

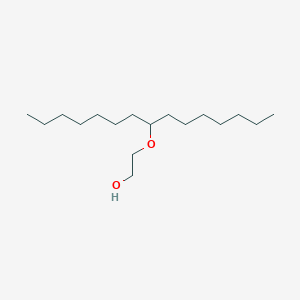
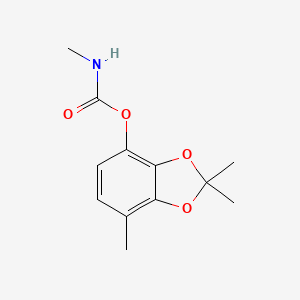
![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)


